

6-Cyclopropylpyridazin-3-amine and its role in medicinal chemistry

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Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

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An In-depth Technical Guide to **6-Cyclopropylpyridazin-3-amine** in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of **6-cyclopropylpyridazin-3-amine**, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its unique structural features, plausible synthetic pathways, and established role as a privileged scaffold in drug discovery. The document delves into its mechanism of action, particularly as a kinase inhibitor, and examines the structure-activity relationships that confer its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Emergence of a Privileged Scaffold

The pyridazine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions with biological targets.^[1] When combined with a cyclopropyl group—a small, strained carbocycle known for conferring unique conformational rigidity, metabolic stability, and binding affinity—the resulting scaffold becomes particularly valuable.^{[2][3][4]} **6-Cyclopropylpyridazin-3-amine** (CAS No. 1159814-07-9) represents a key building block that leverages these synergistic properties.^[5] Its structure is particularly well-suited for the development of kinase inhibitors, a major class of therapeutics in

oncology and inflammatory diseases.[1][2][6] This guide aims to synthesize the current understanding of this compound, providing a technical foundation for its application in contemporary drug discovery programs.

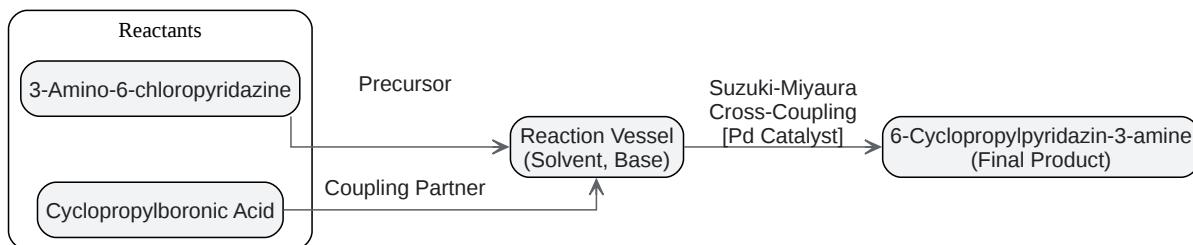
Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical characteristics of **6-cyclopropylpyridin-3-amine** are summarized below.

Property	Value	Source
CAS Number	1159814-07-9	[5]
Molecular Formula	C ₇ H ₉ N ₃	[5][7]
Molecular Weight	135.17 g/mol	[5]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[5]
Predicted LogP	0.9362	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	1	[5]
Rotatable Bonds	1	[5]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of **6-cyclopropylpyridin-3-amine** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its reliability and tolerance of various functional groups.[8] The strategy involves coupling a commercially available precursor, 3-amino-6-chloropyridazine, with cyclopropylboronic acid.[8][9] The palladium catalyst, typically with phosphine ligands, facilitates the formation of the new carbon-carbon bond between the pyridazine ring and the cyclopropyl moiety.

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Caption: Synthetic workflow for **6-Cyclopropylpyridazin-3-amine**.

Detailed Experimental Protocol

The following protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions adapted for this specific transformation.[\[8\]](#)[\[9\]](#)

Materials:

- 3-Amino-6-chloropyridazine (1.0 eq)[\[10\]](#)
- Cyclopropylboronic acid (1.5 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq)
- Triphenylphosphine (PPh_3 , 0.1 eq) or other suitable phosphine ligand
- Sodium carbonate (Na_2CO_3 , 3.0 eq)
- Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
- Nitrogen or Argon gas (for inert atmosphere)

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine and cyclopropylboronic acid.
- **Catalyst and Base Addition:** Add the palladium catalyst, phosphine ligand, and sodium carbonate to the flask.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.
- **Solvent Addition:** Add the degassed solvent mixture via syringe.
- **Reaction:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **6-cyclopropylpyridazin-3-amine** as a pure solid.

Role in Medicinal Chemistry and Key Biological Activities

The true value of **6-cyclopropylpyridazin-3-amine** lies in its application as a versatile scaffold for developing potent and selective therapeutic agents.

Kinase Inhibition in Oncology and Inflammation

The pyridazine scaffold is a privileged structure for kinase inhibitors, primarily due to the nitrogen atoms' ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.^[1] Derivatives of **6-cyclopropylpyridazin-3-amine** have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases.^[2]

- **Anti-Angiogenic Agents:** By targeting kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), inhibitors derived from this scaffold can disrupt the formation of new

blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][3]

- Anti-Inflammatory Agents: Inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key regulator of inflammatory cytokine production, is a promising strategy for treating conditions like rheumatoid arthritis. The **6-cyclopropylpyridazin-3-amine** core can be elaborated to target this kinase effectively.[1]
- Oncology: The compound serves as a lead for developing inhibitors of other kinases critical to cancer cell survival and proliferation, such as Spleen Tyrosine Kinase (SYK).[11] Mechanistic studies have shown that such compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[2]

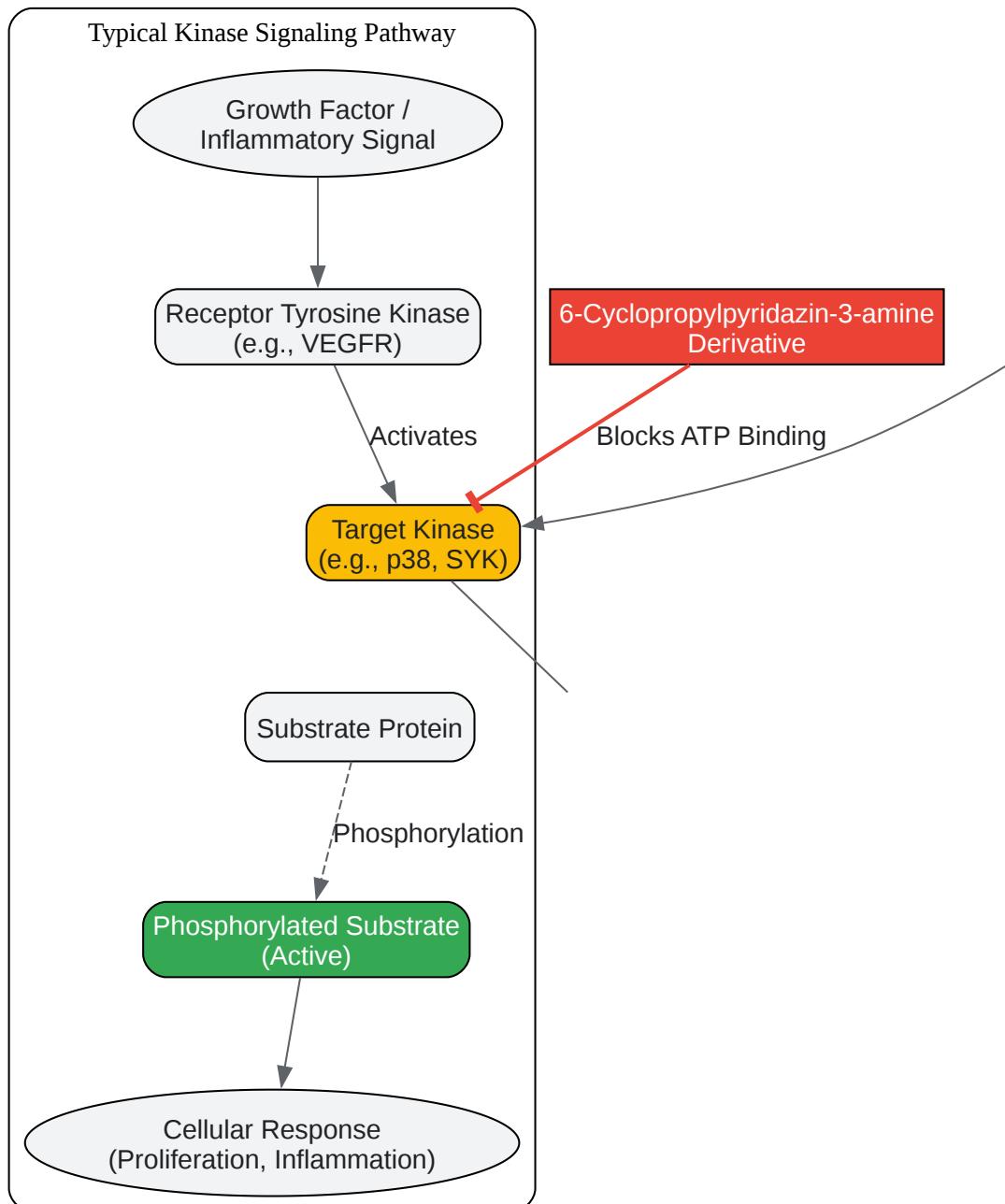
Other Potential Therapeutic Applications

While kinase inhibition is its most prominent role, the broader pyridazine class has demonstrated a wide spectrum of biological activities. This suggests that the **6-cyclopropylpyridazin-3-amine** core could be explored for:

- Antimicrobial Activity: Pyridazine derivatives have been investigated for activity against various bacterial and fungal pathogens.[9][12]
- Analgesic Agents: Related structures have been designed as analgesic agents, often by targeting enzymes like cyclooxygenase (COX).[13][14]

Mechanism of Action: Disrupting Cellular Signaling

As a kinase inhibitor, a drug molecule derived from **6-cyclopropylpyridazin-3-amine** functions by competing with adenosine triphosphate (ATP) for the binding site on a target kinase. This competitive inhibition prevents the transfer of a phosphate group to downstream substrate proteins, effectively blocking the signaling cascade.

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Caption: General mechanism of kinase inhibition.

The unique chemical properties of the cyclopropyl group contribute significantly to this mechanism. Its rigid, strained ring structure can enhance binding affinity and introduce favorable interactions within the hydrophobic regions of the ATP-binding pocket, potentially improving both potency and selectivity.[\[2\]](#)[\[3\]](#)

Conclusion and Future Directions

6-Cyclopropylpyridazin-3-amine is a high-value scaffold in medicinal chemistry, offering a robust starting point for the design of novel therapeutics. Its synthetic accessibility via established methods like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties imparted by the pyridazine and cyclopropyl motifs, makes it a compelling building block. The primary application lies in the development of kinase inhibitors for oncology and inflammatory diseases, where derivatives have demonstrated significant potential. Future research will likely focus on elaborating the core structure to optimize potency, selectivity, and pharmacokinetic profiles, further cementing the role of **6-cyclopropylpyridazin-3-amine** in the drug discovery pipeline.

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